molecular formula C18H24F13I B3320541 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane CAS No. 125081-35-8

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane

Cat. No. B3320541
CAS RN: 125081-35-8
M. Wt: 614.3 g/mol
InChI Key: CKPASNHKFRKQAA-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane is a type of perfluoroalkyl iodide compound . It is widely used in the production of fluorinated finishing agents, fluorinated surfactants, and other fluorinated fine chemicals .


Chemical Reactions Analysis

The iodine in the structure of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane is more likely to undergo substitution reactions to prepare corresponding polyfluoroalcohols, polyfluoroalkyl thiols, polyfluoroalkyl carboxylic acids, and polyfluoroalkyl sulfonyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane include a molecular weight of 445.948, a density of 2.0±0.1 g/cm3, a boiling point of 117.1±8.0 °C at 760 mmHg, a melting point of -45 °C, and a flash point of 45.0±5.6 °C .

Scientific Research Applications

Molecular Structure and Interactions

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane, as part of the broader class of perfluorocarbons, has been studied for its unique molecular interactions. Research has shown that perfluorocarbons can form stable aggregates with other molecules, such as tetramethylethylenediamine, and demonstrate exceptional properties in solution and solid states. These aggregates are characterized by short nitrogen-iodine interactions and interdigitation of perfluorocarbon and hydrocarbon modules, highlighting the molecule's potential in supramolecular chemistry (Fontana et al., 2002).

Fluorous Phase Reactions

In the realm of synthetic chemistry, particularly in Swern and Corey–Kim reactions, derivatives of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane have been used effectively. These reactions are significant for their ability to oxidize primary and secondary alcohols to aldehydes and ketones in high yields. The fluorous nature of these compounds allows for their efficient recovery and reuse, making them valuable in green chemistry applications (Crich & Neelamkavil, 2002).

X-ray Crystallography and Structural Analysis

Research has also utilized perfluorinated compounds similar to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane in X-ray crystallography. These studies have contributed to our understanding of hypervalent iodine heterocycles and their structural parameters. Such research is crucial for developing new materials and understanding molecular interactions at a fundamental level (Nemykin et al., 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, fluorous compounds with structural similarities to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane have been explored for their unique properties. Their high lipophilicity and strong electron-withdrawing capabilities make them crucial in drug molecule design, enhancing cell-membrane permeability and chemical stability. These properties are particularly relevant in the context of developing new pharmaceuticals and understanding drug interactions at the molecular level (Shao et al., 2015).

Polymer Science

In polymer science, perfluorinated compounds demonstrate unique properties useful in creating new materials. Studies have shown that perfluorocarbons can undergo polymerization under various conditions, leading to the formation of materials with distinct physical properties. This research is significant for the development of novel materials with specialized applications (Fearn et al., 1966).

Environmental Science

Lastly, in the context of environmental science, perfluorinated compounds, including derivatives of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane, have been identified in various environmental samples. Their detection and analysis contribute significantly to our understanding of environmental pollutants and their impact on ecosystems (Ruan et al., 2015).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F13I/c1-2-3-4-5-6-7-8-9-10-12(32)11-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPASNHKFRKQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895315
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane

CAS RN

125081-35-8
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane

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